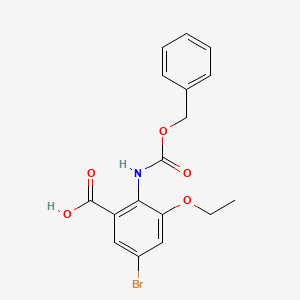
2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-ethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-ethoxybenzoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group, a bromine atom, and an ethoxy group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-ethoxybenzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl-protected amine.
Bromination: The benzoic acid derivative is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzylic alcohols or ketones.
Reduction: Reduction of the benzyloxycarbonyl group can be achieved using catalytic hydrogenation or metal hydrides.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Benzylic alcohols or ketones.
Reduction: Deprotected amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-ethoxybenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its functional groups that can be modified for drug design.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-ethoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyloxycarbonyl group can be cleaved to release the active amine, which can then interact with its target.
Comparación Con Compuestos Similares
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-(((Benzyloxy)carbonyl)amino)-5-chloro-3-ethoxybenzoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-ethoxybenzoic acid is unique due to the combination of its functional groups, which provide versatility in chemical reactions and potential biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyloxycarbonyl-protected amine can be selectively deprotected for targeted applications.
Propiedades
Fórmula molecular |
C17H16BrNO5 |
|---|---|
Peso molecular |
394.2 g/mol |
Nombre IUPAC |
5-bromo-3-ethoxy-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C17H16BrNO5/c1-2-23-14-9-12(18)8-13(16(20)21)15(14)19-17(22)24-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21) |
Clave InChI |
QOWRICYVWPDLGY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1NC(=O)OCC2=CC=CC=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


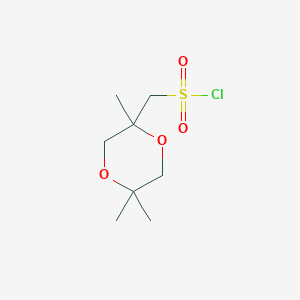
![[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B13504639.png)

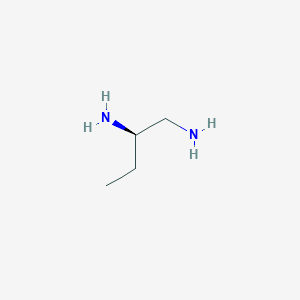
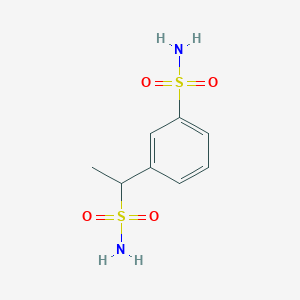
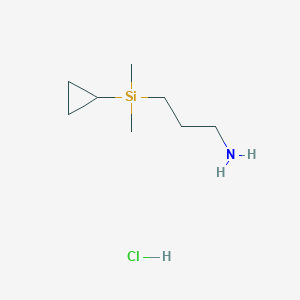
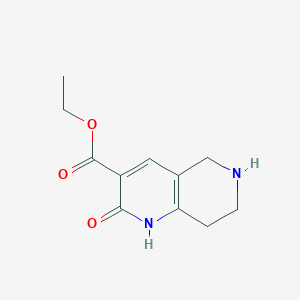
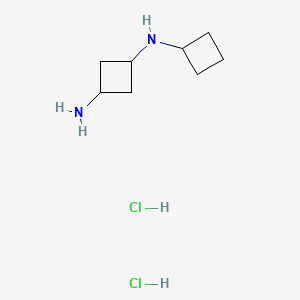
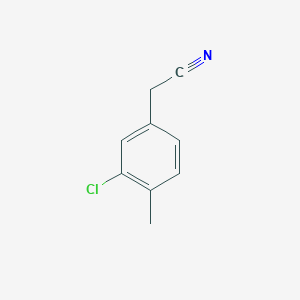
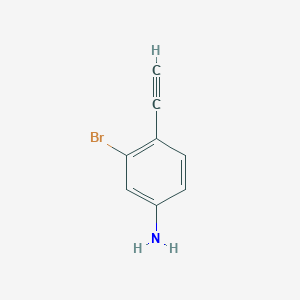

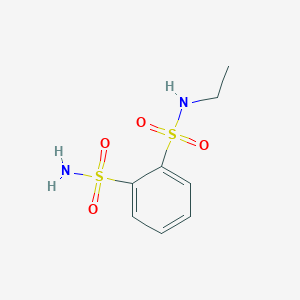
![2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid](/img/structure/B13504712.png)
![tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate](/img/structure/B13504716.png)
